

A Comprehensive Technical Guide to 2-Chloro-3-fluoro-6-methylpyridine

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Compound of Interest

Compound Name: 2-Chloro-3-fluoro-6-methylpyridine

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An Essential Building Block for Modern Chemistry

Abstract

This guide provides an in-depth technical overview of **2-Chloro-3-fluoro-6-methylpyridine** (CAS No. 374633-32-6), a critical heterocyclic intermediate in the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, delve into established synthetic methodologies with mechanistic insights, detail its significant applications, and outline robust analytical techniques for its characterization. Furthermore, this document provides essential safety, handling, and storage protocols to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical development who utilize halogenated pyridines as versatile scaffolds for creating complex molecular architectures.

Introduction: The Significance of Halogenated Pyridines

Pyridine-based ring systems are among the most prevalent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents.^[1] The strategic incorporation of halogen atoms onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provides reactive handles for further chemical modification. **2-Chloro-3-fluoro-6-methylpyridine**, also known as 2-Chloro-3-fluoro-6-picoline, is a prime example of such a functionalized building block. Its

unique arrangement of chloro, fluoro, and methyl substituents offers distinct reactivity profiles, making it an invaluable starting material for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.^{[2][3]} This guide serves as a senior-level resource, consolidating critical information to facilitate its effective and safe utilization in synthetic chemistry.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis. These parameters govern reaction conditions, purification strategies, and handling procedures.

Key Properties Summary

The essential properties of **2-Chloro-3-fluoro-6-methylpyridine** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₅ ClFN	[4] [5]
Molecular Weight	145.56 g/mol	[4] [5] [6] [7]
CAS Number	374633-32-6	[2] [4] [5]
Appearance	Light yellow crystal	[2]
Boiling Point	167.8 ± 35.0 °C at 760 mmHg	[2]
Density	~1.3 g/cm ³	[2]
Flash Point	55.3 ± 25.9 °C	[2]
IUPAC Name	2-chloro-3-fluoro-6-methylpyridine	[4] [5]
InChI Key	BGDYLOGCMJAUHR-UHFFFAOYSA-N	[5]

Structural Analysis

The structure of **2-Chloro-3-fluoro-6-methylpyridine** features a pyridine ring substituted at key positions. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, a common strategy for introducing new functional groups. The fluorine atom at the 3-position modulates the electronic properties of the ring, influencing reactivity and potentially enhancing binding interactions in biological targets. The methyl group at the 6-position provides a site for potential further functionalization or can serve to sterically direct reactions.

Synthesis and Mechanistic Considerations

The synthesis of functionalized pyridines often involves multi-step sequences. While specific, proprietary industrial syntheses for **2-Chloro-3-fluoro-6-methylpyridine** are not always public, general methodologies for preparing similar fluorinated pyridines provide a strong basis for its construction. A common conceptual approach involves the diazotization of an aminopyridine precursor in the presence of a fluoride source.

Illustrative Synthetic Pathway: The Balz-Schiemann Reaction

A plausible and widely understood method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction. This process involves the conversion of an aromatic amine to a diazonium fluoroborate salt, which upon thermal decomposition, yields the corresponding fluoro-aromatic compound.

Conceptual Workflow:

- Starting Material: A suitable precursor, such as 2-chloro-3-amino-6-methylpyridine, is required.
- Diazotization: The amine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid with a non-nucleophilic counterion, typically fluoroboric acid (HBF_4), at low temperatures (0-5 °C). This forms the intermediate diazonium fluoroborate salt.
- Fluorination: The isolated diazonium salt is then carefully heated. This induces the decomposition of the salt, releasing nitrogen gas and forming the C-F bond to yield **2-Chloro-3-fluoro-6-methylpyridine**.

Causality Explanation: The choice of fluoroboric acid is critical; it serves as both the acid catalyst for diazotization and the source of the fluoride counterion. The low temperature is essential to maintain the stability of the diazonium salt, which can be explosive if not handled correctly. The thermal decomposition step is an intramolecular nucleophilic substitution on the aromatic ring.

Caption: Conceptual synthesis via the Balz-Schiemann reaction.

Applications in Drug Discovery and Agrochemicals

The true value of **2-Chloro-3-fluoro-6-methylpyridine** lies in its utility as a versatile intermediate.^[2] Its distinct reactive sites allow for selective and sequential modifications, making it a foundational element in the synthesis of highly complex target molecules.

- Pharmaceutical Synthesis: As a key pharmaceutical intermediate, this compound is crucial for the efficient synthesis of Active Pharmaceutical Ingredients (APIs).^[3] The pyridine scaffold is a privileged structure in drug design, and the specific halogenation pattern of this molecule allows for the construction of novel drug candidates for various therapeutic areas.
[\[1\]](#)[\[2\]](#)[\[8\]](#)
- Agrochemical Development: Similar to its role in pharmaceuticals, this building block is used in the creation of advanced agrochemicals.^[2]^[3] Its derivatives can be developed into potent and selective herbicides, fungicides, or insecticides.

Exemplary Reaction: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the fluorine atom. This allows for the straightforward introduction of various nucleophiles (e.g., amines, alcohols, thiols).

Caption: General workflow for creating derivatives via SNAr.

Analytical Characterization Protocols

To ensure the identity, purity, and quality of **2-Chloro-3-fluoro-6-methylpyridine**, a suite of analytical methods must be employed. These protocols form a self-validating system for quality

control.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To confirm the molecular weight and assess purity by separating the analyte from volatile impurities.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 - Injection: Inject 1 μ L of the sample into the GC inlet, typically set to a temperature of 250 °C.
 - Separation: Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m). A typical temperature program would be: hold at 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min.
 - Detection: The mass spectrometer will scan a mass range (e.g., 40-300 m/z).
- Expected Result: A primary peak at a specific retention time corresponding to the compound. The mass spectrum for this peak should show a molecular ion $[M]^+$ at m/z 145 and a characteristic $[M+2]^+$ peak at m/z 147 (approx. 1/3 the intensity) due to the ^{37}Cl isotope, confirming the presence of one chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the molecular structure by probing the ^1H , ^{13}C , and ^{19}F nuclei.
- Methodology:
 - Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl_3).
 - Acquisition: Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a spectrometer (e.g., 400 MHz).
- Expected Result:

- ^1H NMR: Signals corresponding to the methyl protons and the two aromatic protons on the pyridine ring.
- ^{13}C NMR: Six distinct signals for the six carbon atoms in the molecule.
- ^{19}F NMR: A signal corresponding to the single fluorine atom, likely showing coupling to adjacent protons.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is paramount for laboratory safety.

Hazard Identification

Based on data for similar compounds, **2-Chloro-3-fluoro-6-methylpyridine** should be handled as a hazardous substance.

- Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It may be harmful if swallowed, in contact with skin, or if inhaled.[9]
- GHS Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][10]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][10][11]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9][10]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are readily accessible.[9]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[10]
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile).

- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

Storage

- Store in a cool, dry, and well-ventilated place.[10]
- Keep the container tightly closed to prevent moisture ingress and evaporation.[9][10][11]
- Store away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-3-fluoro-6-methylpyridine is a high-value chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern provides a versatile platform for constructing complex molecular targets through well-understood reaction mechanisms like nucleophilic aromatic substitution. A comprehensive understanding of its physicochemical properties, coupled with robust analytical validation and stringent adherence to safety protocols, is essential for leveraging its full potential in research and development. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this important building block into their synthetic programs.

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